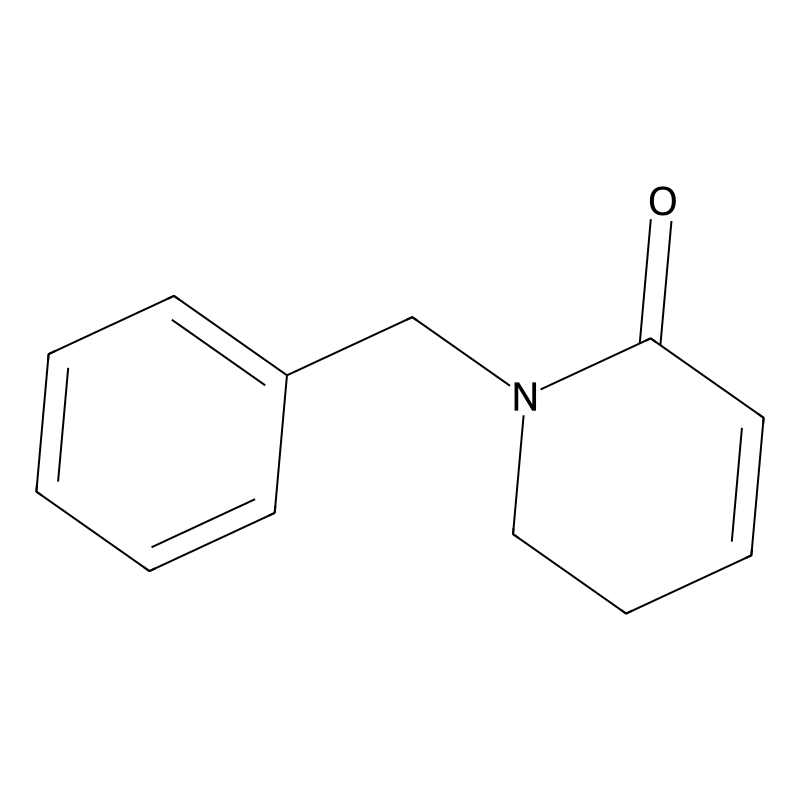

1-Benzyl-5,6-dihydropyridin-2(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Benzyl-5,6-dihydropyridin-2(1H)-one is a nitrogen-containing heterocyclic compound characterized by its unique bicyclic structure. Its molecular formula is C₁₂H₁₃NO, and it has a molecular weight of approximately 187.24 g/mol. The compound features a dihydropyridine ring fused with a benzyl group, which contributes to its chemical properties and potential biological activities. It is classified under various chemical databases, including PubChem and ChemicalBook, where it is listed with the CAS number 128773-72-8 .

The chemical behavior of 1-benzyl-5,6-dihydropyridin-2(1H)-one can be attributed to its functional groups. It can undergo several reactions typical of dihydropyridines:

- Hydrogenation: The double bond in the dihydropyridine ring can be hydrogenated to form saturated derivatives.

- Oxidation: Under oxidative conditions, it may convert to corresponding pyridine derivatives.

- Nucleophilic Substitution: The benzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions highlight the compound's versatility in synthetic chemistry.

Research indicates that 1-benzyl-5,6-dihydropyridin-2(1H)-one exhibits notable biological activities. It has been investigated for its potential as an:

- Antioxidant: The compound shows promise in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Agent: Preliminary studies suggest activity against various bacterial strains, indicating potential use in developing new antibiotics.

- Neuroprotective Agent: Its structure suggests possible interactions with neurotransmitter systems, warranting further investigation into its neuroprotective effects.

These activities make it a candidate for pharmaceutical applications.

The synthesis of 1-benzyl-5,6-dihydropyridin-2(1H)-one can be accomplished through several methods:

- Cyclization Reactions: Starting from appropriate precursors such as benzylamine and α,β-unsaturated carbonyl compounds, cyclization can yield the desired product.

- Condensation Reactions: Condensing a benzyl-substituted amine with a diketone can also lead to the formation of the dihydropyridine structure.

- Multi-step Synthesis: A more complex route involving multiple steps can be employed to introduce various substituents on the aromatic ring or the nitrogen atom.

Each method offers unique advantages depending on the desired yield and purity.

1-Benzyl-5,6-dihydropyridin-2(1H)-one has various applications:

- Pharmaceuticals: Its biological activities make it a candidate for drug development targeting oxidative stress and microbial infections.

- Chemical Intermediates: Used in synthesizing more complex organic molecules due to its reactive functional groups.

- Research Tool: Employed in studies investigating the mechanisms of action of similar compounds.

These applications underscore its significance in both industrial and research settings.

Interaction studies involving 1-benzyl-5,6-dihydropyridin-2(1H)-one focus on its binding affinities and mechanisms of action with biological targets:

- Enzyme Inhibition: Studies have shown potential inhibition of specific enzymes involved in metabolic pathways.

- Receptor Binding: Investigations into its interaction with neurotransmitter receptors may shed light on its neuroprotective properties.

Understanding these interactions is crucial for evaluating its therapeutic potential.

Several compounds share structural similarities with 1-benzyl-5,6-dihydropyridin-2(1H)-one. Here are some notable examples:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| 4-Amino-1-benzyl-5,6-dihydropyridin-2(1H)-one | Amino-substituted | Enhanced solubility due to amino group |

| 1-Benzyl-5-bromopyridin-2(1H)-one | Brominated derivative | Increased reactivity due to bromine |

| (5S)-5α-(Benzyloxymethyl)-1-benzyl-5,6-dihydropyridine-2(1H)-one | Benzyloxymethyl group | Potentially altered pharmacokinetics |

These compounds illustrate the diversity within this chemical class while highlighting the unique characteristics of 1-benzyl-5,6-dihydropyridin-2(1H)-one that may influence its biological activity and applications.